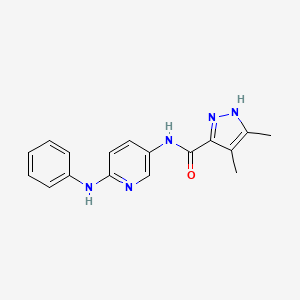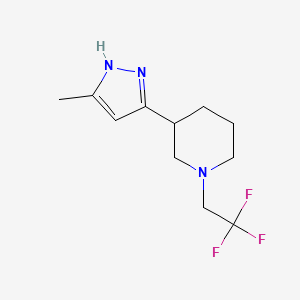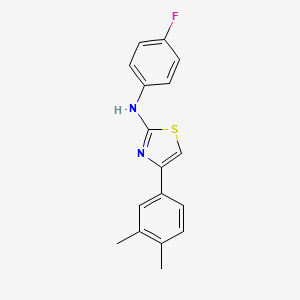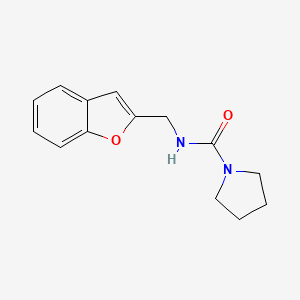
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies and has been tested in clinical trials for its efficacy and safety.
Mecanismo De Acción
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for the phosphorylation and activation of NF-κB. This binding prevents the activation of NF-κB, which in turn leads to the suppression of downstream target genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of arthritis and colitis, and improve symptoms in animal models of autoimmune disorders. Additionally, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for the IKKβ kinase subunit, which allows for the selective inhibition of NF-κB. Additionally, this compound has been shown to have a favorable safety profile, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other inhibitors of NF-κB.
Direcciones Futuras
There are several future directions for the development and application of N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide. One potential application is in the treatment of cancer, where it could be used as a single agent or in combination with other therapies. Additionally, this compound could be further studied for its potential applications in other diseases such as inflammation and autoimmune disorders. Furthermore, the development of more potent inhibitors of NF-κB could lead to the identification of new therapeutic targets and the development of more effective therapies.
Métodos De Síntesis
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide can be synthesized by a multi-step process involving the reaction of 3,4-dimethyl-1H-pyrazole-5-carboxylic acid with aniline and pyridine in the presence of coupling reagents. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB has been linked to the suppression of tumor growth, reduction of inflammation, and improvement of autoimmune disorders.
Propiedades
IUPAC Name |
N-(6-anilinopyridin-3-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-12(2)21-22-16(11)17(23)20-14-8-9-15(18-10-14)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOTJSYYLHMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NC2=CN=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7638777.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)

![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)


![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
